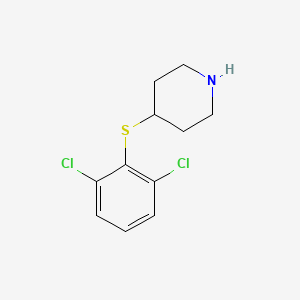
7-Ethyl-6-propyl-1,2,3,4-tetrahydro-1,5-naphthyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Ethyl-6-propyl-1,2,3,4-tetrahydro-1,5-naphthyridine is a heterocyclic compound belonging to the class of 1,5-naphthyridines. This compound is characterized by its unique structure, which includes a naphthyridine ring system with ethyl and propyl substituents. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
The synthesis of 7-Ethyl-6-propyl-1,2,3,4-tetrahydro-1,5-naphthyridine typically involves the following steps:
Starting Materials: The synthesis begins with 3-aminopyridine and diethyl methylenemalonate.
Gould-Jacobs Reaction: The reaction between 3-aminopyridine and diethyl methylenemalonate, followed by thermal cyclization, yields the 1,5-naphthyridine skeleton.
Substitution Reactions:
化学反応の分析
7-Ethyl-6-propyl-1,2,3,4-tetrahydro-1,5-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the naphthyridine ring.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
7-Ethyl-6-propyl-1,2,3,4-tetrahydro-1,5-naphthyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 7-Ethyl-6-propyl-1,2,3,4-tetrahydro-1,5-naphthyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in key cellular processes .
類似化合物との比較
7-Ethyl-6-propyl-1,2,3,4-tetrahydro-1,5-naphthyridine can be compared with other 1,5-naphthyridine derivatives, such as:
1,5-Naphthyridine: The parent compound without any substituents.
6-Methyl-1,5-naphthyridine: A derivative with a methyl group at the 6-position.
7-Ethyl-1,5-naphthyridine: A derivative with an ethyl group at the 7-position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C13H20N2 |
|---|---|
分子量 |
204.31 g/mol |
IUPAC名 |
7-ethyl-6-propyl-1,2,3,4-tetrahydro-1,5-naphthyridine |
InChI |
InChI=1S/C13H20N2/c1-3-6-11-10(4-2)9-13-12(15-11)7-5-8-14-13/h9,14H,3-8H2,1-2H3 |
InChIキー |
SLFOKQCFRWKHNU-UHFFFAOYSA-N |
正規SMILES |
CCCC1=NC2=C(C=C1CC)NCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


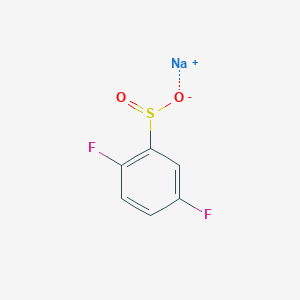
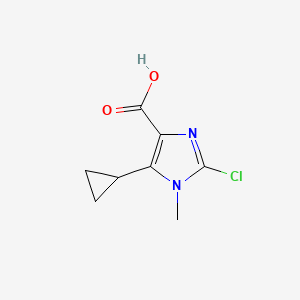
![3-[4-(Benzyloxy)phenyl]-2-oxopropanoic acid](/img/structure/B13207793.png)

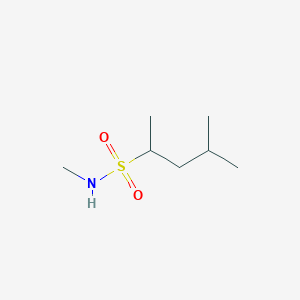
![3-[(3,4-Difluorobenzoyl)amino]propanoic acid](/img/structure/B13207806.png)
![Methyl 2-chloro-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13207809.png)
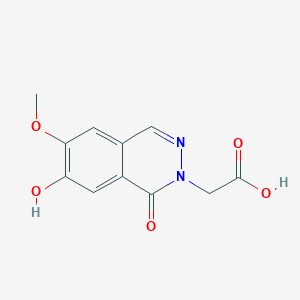
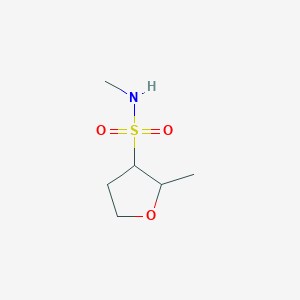
![4,6-Dichloro-3-ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13207823.png)
![3-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13207827.png)
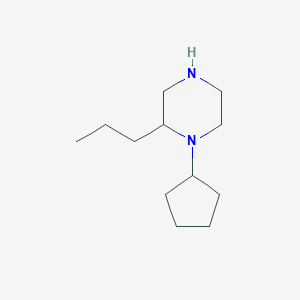
![Cyclopropyl-(3-ethyl-[1,2,4]oxadiazol-5-YL)-amine](/img/structure/B13207838.png)
